Comparable Efficacy to Risedronate in Paget's Disease
In a clinical study of 49 patients with Paget's disease, tiludronate (400 mg/day for 3 months) and risedronate (30 mg/day for 2 months) produced statistically comparable reductions in bone turnover markers at 6 months post‑treatment [1]. This demonstrates that tiludronate, despite lacking a nitrogen atom and operating via a distinct molecular mechanism (V‑ATPase inhibition rather than FPPS inhibition), achieves biochemical control equivalent to a nitrogen‑containing bisphosphonate at the recommended therapeutic dosages.
| Evidence Dimension | Reduction in serum total alkaline phosphatase (TAP) |
|---|---|
| Target Compound Data | ‑52% reduction from baseline at 6 months |
| Comparator Or Baseline | Risedronate: ‑43% reduction from baseline at 6 months |
| Quantified Difference | Not statistically significant (comparable efficacy) |
| Conditions | Paget's disease patients; tiludronate 400 mg/day oral × 3 months; risedronate 30 mg/day oral × 2 months; assessment at 6 months after treatment completion |
Why This Matters
This evidence allows procurement teams to justify selection of tiludronate over more expensive nitrogen‑containing bisphosphonates when equivalent biochemical control is required for Paget's disease management.
- [1] Peris P, Alvarez L, Vidal S, Martínez MA, Monegal A, Guañabens N. Treatment with tiludronate has a similar effect to risedronate on Paget's disease activity assessed by bone markers and bone scintigraphy. Clin Exp Rheumatol. 2007;25(2):206‑210. PMID: 17543143. View Source
